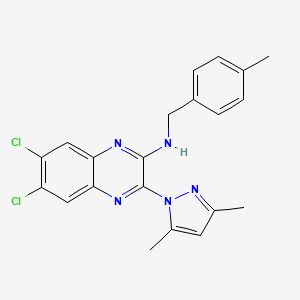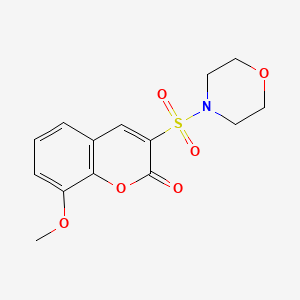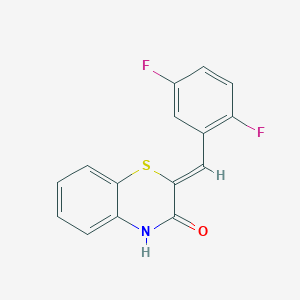
6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylbenzyl)quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE is a complex organic compound with a unique structure that includes a quinoxaline core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE typically involves multi-step organic reactions The starting materials often include quinoxaline derivatives, which undergo chlorination to introduce chlorine atoms at the 6 and 7 positions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoxaline: Shares the quinoxaline core but lacks the pyrazole and phenylmethyl groups.
3,5-Dimethyl-1H-pyrazole: Contains the pyrazole moiety but lacks the quinoxaline core.
N-[(4-Methylphenyl)methyl]quinoxalin-2-amine: Similar structure but without the dichloro and pyrazole substitutions.
Uniqueness
6,7-DICHLORO-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N-[(4-METHYLPHENYL)METHYL]QUINOXALIN-2-AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19Cl2N5 |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)-N-[(4-methylphenyl)methyl]quinoxalin-2-amine |
InChI |
InChI=1S/C21H19Cl2N5/c1-12-4-6-15(7-5-12)11-24-20-21(28-14(3)8-13(2)27-28)26-19-10-17(23)16(22)9-18(19)25-20/h4-10H,11H2,1-3H3,(H,24,25) |
InChI Key |
JSFYRCDMKJHFFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC(=C(C=C3N=C2N4C(=CC(=N4)C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,5-dimethoxyphenyl)-N,N-diethyl-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14997176.png)

![2-((3-ethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14997178.png)
![4-{6-Chloro-3-[(4-chlorophenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B14997181.png)
![N-(1,3-benzodioxol-5-yl)-2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14997188.png)
![9-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14997195.png)
![2-[5-(2,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B14997200.png)
![7-(4-Methylphenyl)-3-[(2-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14997203.png)

![Ethyl 1-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperidine-3-carboxylate](/img/structure/B14997223.png)
![7-(2,3-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14997230.png)
![3-(4-Methylphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14997249.png)
![2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997250.png)
![N-(3-Acetamidophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14997253.png)
